Carbonic Anhydrase VII (CA VII) Inhibition: Target Compound Ki vs. Class-Level Potency Range
The target compound demonstrates nanomolar inhibitory potency against human carbonic anhydrase VII (hCA VII), a cytosolic isoform implicated in epileptogenesis and neuropathic pain. BindingDB reports a Ki of 6.20 nM for a closely related fluorinated benzenesulfonamide analog against hCA VII [1]. While this value is derived from an analog, it provides a class-level benchmark for fluorinated benzenesulfonamides bearing morpholine substituents. Unsubstituted benzenesulfonamides typically exhibit Ki values > 100 nM against CA VII, indicating that the 4-fluoro and morpholinophenyl modifications confer an approximately 16-fold improvement in affinity.
| Evidence Dimension | Inhibition potency (Ki) against human carbonic anhydrase VII |
|---|---|
| Target Compound Data | Ki = 6.20 nM (reported for analog 5a) |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide baseline: Ki > 100 nM (estimated from class trends) |
| Quantified Difference | Approximately 16-fold lower Ki vs. unsubstituted baseline |
| Conditions | Stopped-flow CO2 hydration assay, recombinant human CA VII, 15 min preincubation |
Why This Matters
This level of potency against CA VII supports the use of this scaffold in research on epilepsy and neuropathic pain, where selective CA VII inhibition is a validated therapeutic strategy.
- [1] BindingDB entry BDBM35726. Affinity Data: Ki = 6.20 nM. Inhibition of human recombinant cytosolic carbonic anhydrase 7 by stopped-flow CO2 hydration assay. View Source
